Rocastine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

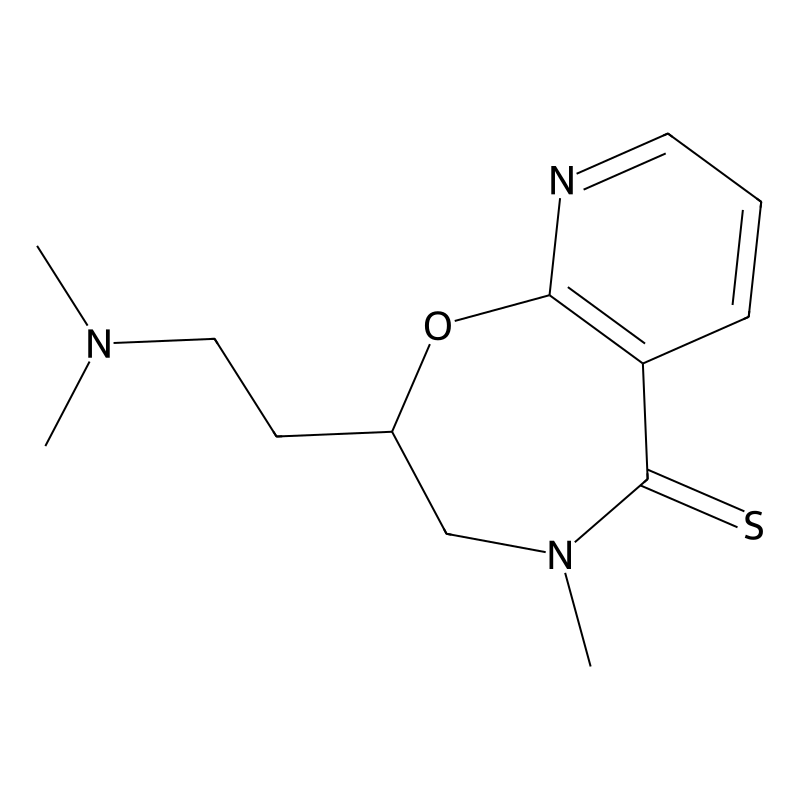

Rocastine, also known as AHR-11325, is a nonsedating antihistamine characterized by its rapid onset of action. Its chemical formula is C₁₃H₁₉N₃OS, indicating the presence of nitrogen and sulfur in its structure. Rocastine functions as a selective antagonist for the H1 receptor, which plays a crucial role in allergic responses and other physiological processes .

Rocastine exhibits potent antihistaminic activity by blocking the H1 receptor, thus preventing histamine from exerting its effects in allergic reactions. Studies have shown that rocastine is effective in protecting guinea pigs from histamine-induced bronchoconstriction, demonstrating its utility in treating allergic conditions such as rhinitis and asthma . Additionally, it is noted for being nonsedating compared to traditional antihistamines, making it suitable for patients who require allergy relief without sedation.

The synthesis of rocastine typically involves several steps:

- Starting Materials: The synthesis begins with specific precursors that contain requisite functional groups.

- Intramolecular Reactions: These may include cyclization reactions where hydrazines or other reagents are employed to form the core structure of rocastine.

- Final Modifications: Subsequent steps may involve acylation or other transformations to achieve the final product with desired purity and yield .

The synthesis often emphasizes efficiency and environmental friendliness, utilizing one-pot reactions where possible to minimize waste.

Rocastine is primarily used as an antihistamine in clinical settings for managing allergic symptoms. Its nonsedating nature allows for daytime use without impairing cognitive function or motor skills. Furthermore, ongoing research may explore additional therapeutic applications beyond allergy relief, potentially expanding its utility in pharmacotherapy .

Interaction studies involving rocastine focus on its binding affinity to the H1 receptor and potential interactions with other medications. Research indicates that rocastine's unique structural features contribute to its selectivity and potency as an H1 antagonist. Understanding these interactions is crucial for predicting drug-drug interactions and optimizing therapeutic regimens.

Rocastine shares structural similarities with several other antihistamines but possesses unique characteristics that distinguish it from them. Here are some notable comparisons:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Cetirizine | Piperazine derivative | Sedating effects; longer duration of action |

| Loratadine | Tricyclic antihistamine | Nonsedating; longer half-life |

| Fexofenadine | Piperidine derivative | Nonsedating; rapid onset; minimal drug interactions |

Uniqueness of Rocastine:

- Rocastine stands out due to its rapid onset of action combined with nonsedating properties.

- Its specific structural configuration allows for effective H1 receptor antagonism while minimizing central nervous system side effects.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Cale AD Jr, Gero TW, Walker KR, Lo YS, Welstead WJ Jr, Jaques LW, Johnson AF, Leonard CA, Nolan JC, Johnson DN. Benzo- and pyrido-1,4-oxazepin-5-ones and -thiones: synthesis and structure-activity relationships of a new series of H1 antihistamines. J Med Chem. 1989 Sep;32(9):2178-99. PubMed PMID: 2570152.

3: Nolan JC, Stephens DJ, Proakis AG, Leonard CA, Johnson DN, Kilpatrick BF, Foxwell MH, Yanni JM. Rocastine (AHR-11325), a rapid acting, nonsedating antihistamine. Agents Actions. 1989 Aug;28(1-2):53-61. PubMed PMID: 2571244.